molecular formula C25H38F2O B054850 (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 124728-81-0

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Cat. No.: B054850
CAS No.: 124728-81-0
M. Wt: 392.6 g/mol
InChI Key: GLZNOTOAQDMKMM-UHFFFAOYSA-N
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Description

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is a synthetic organic compound characterized by its unique structural features. It consists of a bi(cyclohexane) core with ethoxy and difluorophenyl substituents, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bi(cyclohexane) core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

    Introduction of the ethoxy group: This step involves the ethoxylation of the phenyl ring using ethyl iodide in the presence of a base such as potassium carbonate.

    Fluorination: The difluorophenyl group can be introduced using a fluorinating agent like Selectfluor.

    Pentylation: The final step involves the alkylation of the bi(cyclohexane) core with pentyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and difluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated phenyl group makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as liquid crystals and polymers, due to its rigid and planar structure.

Mechanism of Action

The mechanism of action of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and difluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (trans,trans)-4-(4-Methoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-(4-Ethoxy-2,3-dichlorophenyl)-4’-pentyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-hexyl-1,1’-bi(cyclohexane)

Uniqueness

The uniqueness of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) lies in its specific combination of substituents. The ethoxy and difluorophenyl groups confer distinct electronic and steric properties, making it a valuable compound for various applications. Its structural rigidity and planarity also contribute to its unique behavior in chemical and biological systems.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZNOTOAQDMKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623348
Record name 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124728-81-0
Record name 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-2,3-difluoro-4-[trans-4-(trans-4-pentylcyclohexyl)-cyclohexyl-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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